molecular formula C15H10N2O4 B592713 2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid CAS No. 537693-30-4

2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid

Cat. No.: B592713
CAS No.: 537693-30-4
M. Wt: 282.255
InChI Key: AQDIPTUVOCVNKW-UHFFFAOYSA-N
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Description

2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid is a compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid typically involves the condensation of anthranilic acid derivatives with isatoic anhydride under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring. The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.

    Reduction: Reduction reactions can yield dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research focuses on its potential as an antiviral, anticancer, and anti-inflammatory agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid involves its interaction with specific molecular targets. For instance, it can act as a chelator, binding to metal ions and inhibiting the activity of metalloenzymes. This property is particularly useful in antiviral research, where the compound targets viral polymerases and inhibits their function.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxyquinazoline-2,4(1H,3H)-dione: Known for its metal ion chelating properties and antiviral activities.

    N-(2-Chlorophenyl)-2-(7-(furan-2-yl)-3-hydroxy-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide: Exhibits similar biological activities and is used in medicinal chemistry research.

Uniqueness

2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of biological activities

Properties

IUPAC Name

2-(2,4-dioxoquinazolin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c18-13-9-5-1-3-7-11(9)17(15(21)16-13)12-8-4-2-6-10(12)14(19)20/h1-8H,(H,19,20)(H,16,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDIPTUVOCVNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=O)N2C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40788476
Record name 2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40788476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537693-30-4
Record name 2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40788476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of identifying 2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid in a CW-MFC system designed for carbamazepine removal?

A1: The identification of this compound (TP283) as a transformation product of carbamazepine (CBZ) in the CW-MFC system is crucial for several reasons.

  • Transformation pathway: Identifying TP283 helps elucidate the degradation pathway of CBZ within the system. The study suggests that TP283 is formed through a series of reactions, including oxidation, hydrolysis, bond rupture, and intramolecular reactions. []

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